4-broMo-1-chloro-2-Naphthalenecarboxylic acid
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Overview
Description
4-broMo-1-chloro-2-Naphthalenecarboxylic acid is an organic compound with the molecular formula C11H6BrClO2 and a molecular weight of 285.521 g/mol. This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthalene ring, which is further substituted with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 2-naphthalenecarboxylic acid. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-broMo-1-chloro-2-Naphthalenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenecarboxylic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-broMo-1-chloro-2-Naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the carboxylic acid group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-naphthalenecarboxylic acid
- 1-chloro-2-naphthalenecarboxylic acid
- 2-bromo-1-naphthalenecarboxylic acid
Uniqueness
4-broMo-1-chloro-2-Naphthalenecarboxylic acid is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity. This dual halogenation allows for versatile synthetic applications and the formation of diverse products in chemical reactions .
Properties
CAS No. |
1242733-29-4 |
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Molecular Formula |
C11H6BrClO2 |
Molecular Weight |
285.521 |
IUPAC Name |
4-bromo-1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6BrClO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) |
InChI Key |
UNAAWQUUFNOEKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)C(=O)O)Br |
Origin of Product |
United States |
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